molecular formula C15H11FO B8107372 8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one CAS No. 543741-44-2

8-Fluoro-5H-dibenzo[a,d][7]annulen-10(11H)-one

Cat. No.: B8107372
CAS No.: 543741-44-2
M. Wt: 226.24 g/mol
InChI Key: IVYDJPXELKPRQB-UHFFFAOYSA-N
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Description

8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one is a fluorinated derivative of dibenzoa,dannulene, a polycyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one typically involves the fluorination of a dibenzoa,dannulene precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine source, such as N-fluorobenzenesulfonimide (NFSI), is used under acidic conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dibenzoannulene derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one depends on its application. In organic electronics, its electronic properties are exploited to facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzoa,dannulene : The parent compound without the fluorine substitution.
  • 10,11-Dihydro-5H-dibenzoa,dannulene : A reduced form of the parent compound.
  • 2,8-Difluoro-10,11-dihydro-5H-dibenzo a,dannulene-5-carbonitrile : A difluorinated derivative with a nitrile group .

Uniqueness

8-Fluoro-5H-dibenzoa,dannulen-10(11H)-one is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and as a potential pharmacophore in drug discovery .

Properties

IUPAC Name

6-fluorotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-13-6-5-12-7-10-3-1-2-4-11(10)8-15(17)14(12)9-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYDJPXELKPRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)C(=O)CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001200267
Record name 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543741-44-2
Record name 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543741-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001200267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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